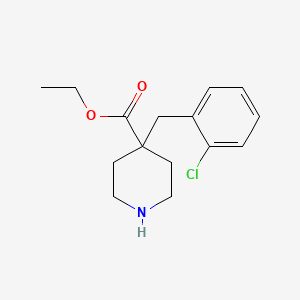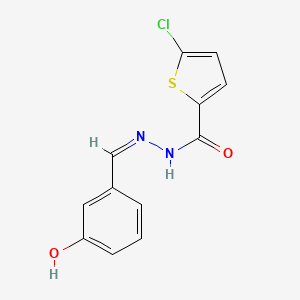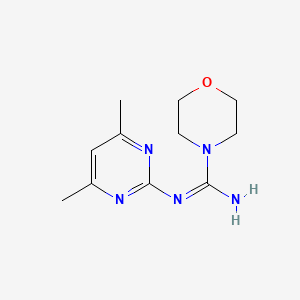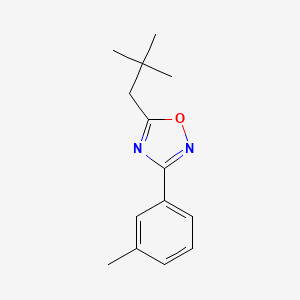![molecular formula C19H23NO6 B5317978 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5317978.png)
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide, also known as TMEB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TMEB belongs to the class of benzamide derivatives and has been extensively studied for its potential application in various scientific research fields.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. Furthermore, this compound has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, this compound has been found to improve mitochondrial function and reduce mitochondrial damage.
Advantages and Limitations for Lab Experiments
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, this compound also has some limitations. It has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Furthermore, this compound has not been evaluated for its potential toxicity.
Future Directions
There are several future directions for research on 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, in vivo studies are needed to evaluate the efficacy and safety of this compound. Thirdly, studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, studies are needed to optimize the synthesis and formulation of this compound for clinical use.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its potential application in various scientific research fields, including cancer, inflammation, and neuroprotection. This compound exerts its therapeutic effects by modulating various signaling pathways, including the Akt/mTOR, AMPK, and NF-κB pathways. This compound has several advantages as a research tool, but it also has some limitations. Further research is needed to elucidate the mechanism of action of this compound, evaluate its efficacy and safety in vivo, and investigate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves the reaction between 3,4,5-trimethoxybenzoic acid and 2-(3-methoxyphenoxy)ethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been extensively studied for its potential application in various scientific research fields. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to protect neurons from oxidative stress-induced damage and improve cognitive function.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-22-14-6-5-7-15(12-14)26-9-8-20-19(21)13-10-16(23-2)18(25-4)17(11-13)24-3/h5-7,10-12H,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXIJJPFCXMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)


![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)

![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)

![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)


![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)